Acetonitrile, (p-chloroanilino)phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetonitrile, (p-chloroanilino)phenyl-, is a compound that combines the properties of acetonitrile and p-chloroaniline Acetonitrile is a simple organic nitrile with the formula CH₃CN, while p-chloroaniline is an aromatic amine with a chlorine substituent at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of acetonitrile, (p-chloroanilino)phenyl-, typically involves the reaction of p-chloroaniline with acetonitrile under specific conditions. One common method is the electrochemical oxidation of p-chloroaniline in a water/acetonitrile mixture. This process involves cyclic voltammetry and differential pulse voltammetry to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the careful selection of electrochemical parameters to optimize the yield and purity of the product. The use of advanced electrochemical techniques and catalysts can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Acetonitrile, (p-chloroanilino)phenyl-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reaction conditions.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atom in the p-chloroaniline moiety can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of p-chloroaniline in the presence of arylsulfinic acids can produce diaryl sulfone and N-phenylbenzenesulfonamide derivatives .
Scientific Research Applications
Acetonitrile, (p-chloroanilino)phenyl-, has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of acetonitrile, (p-chloroanilino)phenyl-, involves its interaction with specific molecular targets. The compound can undergo nucleophilic attack, leading to the formation of intermediates that participate in further reactions. The presence of the p-chloroaniline moiety allows for various substitution and addition reactions, contributing to its versatility in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Acetonitrile: A simple nitrile used as a solvent and intermediate in organic synthesis.
p-Chloroaniline: An aromatic amine used in the production of dyes and pharmaceuticals.
Uniqueness
Acetonitrile, (p-chloroanilino)phenyl-, is unique due to its combination of properties from both acetonitrile and p-chloroaniline. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
4686-05-9 |
---|---|
Molecular Formula |
C14H11ClN2 |
Molecular Weight |
242.70 g/mol |
IUPAC Name |
2-(4-chloroanilino)-2-phenylacetonitrile |
InChI |
InChI=1S/C14H11ClN2/c15-12-6-8-13(9-7-12)17-14(10-16)11-4-2-1-3-5-11/h1-9,14,17H |
InChI Key |
PEMLGSVHDFCRIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.